molecular formula C5H8Na2O5 B11996815 (R)-(-)-Citramalic acid, disodium salt

(R)-(-)-Citramalic acid, disodium salt

Cat. No.: B11996815
M. Wt: 194.09 g/mol
InChI Key: CCQZYFQGIFEURB-ZJIMSODOSA-N
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Description

®-(-)-Citramalic acid, disodium salt is an organic compound with the molecular formula C5H6Na2O5 It is the disodium salt form of ®-(-)-citramalic acid, a chiral molecule that plays a role in various biochemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-(-)-citramalic acid, disodium salt typically involves the following steps:

    Starting Material: The synthesis begins with ®-(-)-citramalic acid.

    Neutralization: The acid is neutralized with a sodium hydroxide solution to form the disodium salt.

    Purification: The resulting solution is purified through crystallization or other suitable methods to obtain the pure disodium salt.

Industrial Production Methods: In an industrial setting, the production of ®-(-)-citramalic acid, disodium salt may involve:

    Large-Scale Neutralization: Using industrial-grade sodium hydroxide to neutralize ®-(-)-citramalic acid.

    Continuous Crystallization: Employing continuous crystallization techniques to ensure high yield and purity.

    Quality Control: Implementing rigorous quality control measures to maintain consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: ®-(-)-Citramalic acid, disodium salt can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it into other derivatives.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and nucleophiles.

Major Products Formed:

    Oxidation: Products may include various carboxylic acids or aldehydes.

    Reduction: Reduced forms of citramalic acid derivatives.

    Substitution: Substituted citramalic acid derivatives with different functional groups.

Scientific Research Applications

®-(-)-Citramalic acid, disodium salt has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications due to its biochemical properties.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ®-(-)-citramalic acid, disodium salt involves its interaction with specific enzymes and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes such as citramalate synthase. The molecular targets and pathways involved include:

    Enzyme Binding: Binding to active sites of enzymes, altering their activity.

    Metabolic Pathways: Participating in metabolic pathways related to the citric acid cycle and other biochemical processes.

Comparison with Similar Compounds

    (S)-(+)-Citramalic Acid, Disodium Salt: The enantiomer of ®-(-)-citramalic acid, disodium salt, with different chiral properties.

    Citric Acid, Disodium Salt: A related compound with similar chemical structure but different biochemical roles.

    Malic Acid, Disodium Salt: Another related compound with distinct properties and applications.

Uniqueness: ®-(-)-Citramalic acid, disodium salt is unique due to its specific chiral configuration, which imparts distinct biochemical properties and interactions compared to its enantiomer and other related compounds. This uniqueness makes it valuable in research and industrial applications where chiral specificity is crucial.

Properties

Molecular Formula

C5H8Na2O5

Molecular Weight

194.09 g/mol

InChI

InChI=1S/C5H8O5.2Na/c1-5(10,4(8)9)2-3(6)7;;/h10H,2H2,1H3,(H,6,7)(H,8,9);;/t5-;;/m1../s1

InChI Key

CCQZYFQGIFEURB-ZJIMSODOSA-N

Isomeric SMILES

C[C@@](CC(=O)O)(C(=O)O)O.[Na].[Na]

Canonical SMILES

CC(CC(=O)O)(C(=O)O)O.[Na].[Na]

Origin of Product

United States

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